molecular formula C21H26N2O2 B3977473 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one

Cat. No.: B3977473
M. Wt: 338.4 g/mol
InChI Key: LFQRYQYOQQOXCN-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a phenylbutanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate ketones or aldehydes under controlled conditions. One common method includes the use of acetonitrile as a solvent and Yb(OTf)3 as a catalyst to facilitate the addition reaction . The intermediate products are often purified through recrystallization to ensure high purity and yield.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to enhance yield and reduce by-products. Industrial methods may involve continuous flow reactors and automated purification systems to maintain consistency and efficiency. The use of optimized solvents and catalysts is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These interactions can modulate various physiological pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind effectively to these receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylbutanone moiety

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(18-8-4-3-5-9-18)16-21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRYQYOQQOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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